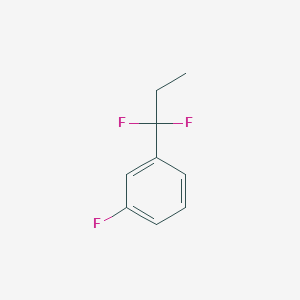![molecular formula C15H20O6 B11762551 Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate](/img/structure/B11762551.png)
Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate is an organic compound with the molecular formula C14H18O6. It is a derivative of phenoxyacetic acid and is characterized by the presence of ethoxy and oxoethoxy groups attached to a phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate typically involves the esterification of 4-(2-ethoxy-2-oxoethoxy)-2-methylphenol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is heated to around 65°C for 24 hours, followed by extraction with ethyl acetate and purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. The final product is typically purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ethoxy and oxoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Wirkmechanismus
The mechanism of action of Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)phenoxy]acetate
- 2-[2-(2-Butoxyethoxy)ethoxy]ethyl acetate
- 2-Ethoxyethyl acetate
Uniqueness
Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate is unique due to the presence of both ethoxy and oxoethoxy groups on the phenyl ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specific chemical syntheses and industrial applications .
Eigenschaften
Molekularformel |
C15H20O6 |
|---|---|
Molekulargewicht |
296.31 g/mol |
IUPAC-Name |
ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-3-methylphenoxy]acetate |
InChI |
InChI=1S/C15H20O6/c1-4-18-14(16)9-20-12-6-7-13(11(3)8-12)21-10-15(17)19-5-2/h6-8H,4-5,9-10H2,1-3H3 |
InChI-Schlüssel |
LNZJAFNAMPUBHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=CC(=C(C=C1)OCC(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


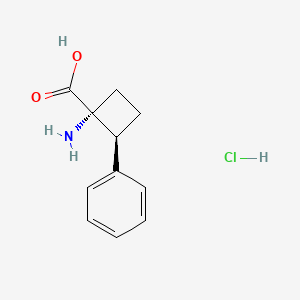



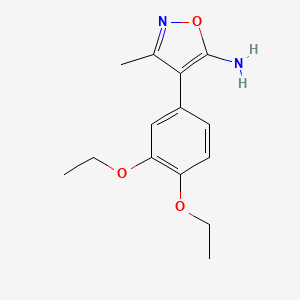
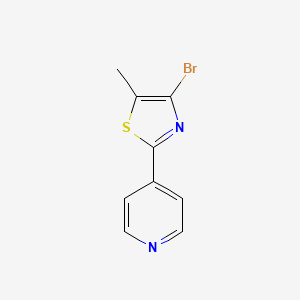

![Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11762512.png)
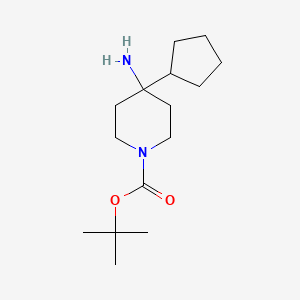
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11762518.png)
![3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B11762519.png)

